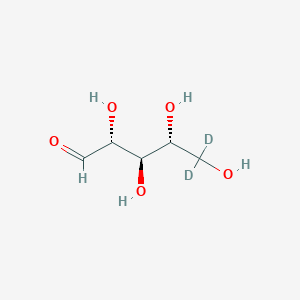

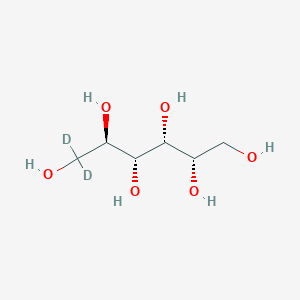

D-Sorbitol-d2-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Sorbitol-d2-2: is a deuterium-labeled derivative of D-Sorbitol, a six-carbon sugar alcohol. This compound is commonly used as a sugar substitute and has applications in various industries, including food, pharmaceuticals, and cosmetics. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sorbitol-d2-2 is synthesized by the catalytic hydrogenation of glucose, where deuterium is introduced to replace hydrogen atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The glucose is first dissolved in water, and then deuterium gas is bubbled through the solution in the presence of a catalyst. The reaction mixture is maintained at elevated temperatures and pressures to ensure complete hydrogenation. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: D-Sorbitol-d2-2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce sorbose or other sugar acids.

Reduction: Further reduction can yield different sugar alcohols.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid (HNO3) and potassium permanganate (KMnO4).

Reduction: Catalysts like nickel (Ni) or platinum (Pt) are used for further reduction.

Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.

Major Products:

Oxidation: Sorbose, gluconic acid.

Reduction: Mannitol, xylitol.

Substitution: Various deuterated derivatives.

Scientific Research Applications

Chemistry: D-Sorbitol-d2-2 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. Its deuterium labeling allows for precise tracking using mass spectrometry .

Biology: In biological research, it is used to study the effects of sugar alcohols on cellular processes and to investigate the metabolic fate of sorbitol in different organisms .

Medicine: this compound is employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. Its stable isotope labeling provides accurate data on drug interactions and metabolic rates .

Industry: In the food industry, it is used as a non-caloric sweetener and humectant. In the pharmaceutical industry, it serves as an excipient in drug formulations to enhance stability and bioavailability .

Mechanism of Action

D-Sorbitol-d2-2 exerts its effects primarily through its role as a sugar alcohol. It is absorbed slowly in the gastrointestinal tract and metabolized by the liver. The deuterium labeling does not significantly alter its metabolic pathway but allows for detailed tracking in metabolic studies. The compound acts as a laxative by drawing water into the large intestine, stimulating bowel movements .

Comparison with Similar Compounds

Sorbitol: A non-deuterated form of D-Sorbitol-d2-2, commonly used as a sugar substitute and in various industrial applications.

Mannitol: Another sugar alcohol with similar properties but different metabolic pathways.

Xylitol: A five-carbon sugar alcohol used as a sweetener with distinct metabolic effects.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The stable isotope allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .

Properties

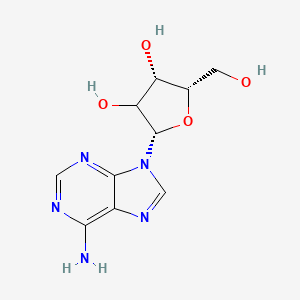

Molecular Formula |

C6H14O6 |

|---|---|

Molecular Weight |

184.18 g/mol |

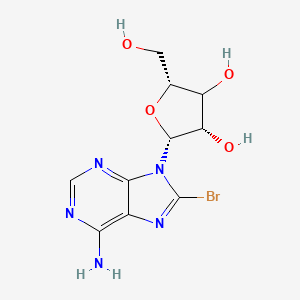

IUPAC Name |

(2R,3R,4R,5S)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1D2 |

InChI Key |

FBPFZTCFMRRESA-JRFFAVGLSA-N |

Isomeric SMILES |

[2H]C([2H])([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)